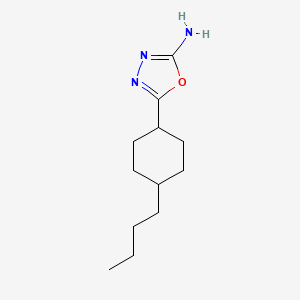

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine

Description

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine (CAS: 1016523-20-8) is a 1,3,4-oxadiazole derivative featuring a butylcyclohexyl substituent at the 5-position of the oxadiazole ring. This compound is part of a broader class of 1,3,4-oxadiazoles, which are heterocyclic systems known for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h9-10H,2-8H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDHQDQYXGVUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602611 | |

| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016523-20-8 | |

| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Approach

The synthesis of 5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine generally involves the following steps:

Formation of Hydrazides : The initial step often includes the synthesis of hydrazides from corresponding carboxylic acids through esterification followed by hydrazinolysis.

Cyclization : The hydrazide is then subjected to cyclization reactions to form the oxadiazole ring.

Specific Reaction Pathways

-

- Carboxylic acid (e.g., 4-butylcyclohexylcarboxylic acid) is reacted with methanol in the presence of sulfuric acid to form a methyl ester.

- The methyl ester undergoes hydrazinolysis to yield the corresponding hydrazide.

-

- The hydrazide is treated with an appropriate reagent such as carbon disulfide or an acyl chloride under basic conditions to promote cyclization into the oxadiazole structure.

- For instance, using potassium carbonate as a base in dimethylformamide can facilitate the cyclization process effectively.

The yield and purity of synthesized compounds can vary based on the specific reaction conditions employed. Below is a summary table showcasing typical yields from various synthetic approaches:

| Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Esterification + Hydrazinolysis | 67–98 | NMR, IR, Mass Spectrometry |

| Cyclization with Carbon Disulfide | 76 | NMR, IR |

| Cyclization with Acyl Chlorides | 80 | NMR, IR |

Detailed Reaction Examples

Example Synthesis via Carbon Disulfide

A specific synthesis pathway involves heating isonicotinoylhydrazide with carbon disulfide under basic conditions to yield intermediate products that can be further cyclized into oxadiazoles. This method has been reported to provide satisfactory yields and good purity levels.

Example Synthesis via Acyl Chlorides

Another effective method includes reacting the synthesized hydrazide with chloroacetyl chloride in the presence of potassium carbonate in dimethylformamide. This reaction has shown yields up to 80% and has been characterized using NMR spectroscopy for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

Medicine: Research into its potential therapeutic applications, including its use as a drug candidate, is ongoing.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes, receptors, or other biomolecules, leading to a range of biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Selected 1,3,4-Oxadiazol-2-amine Derivatives

Key Observations :

- Synthetic Accessibility : Derivatives like 3e and 3h (chlorophenyl) achieve high yields (90–96%) via conventional methods , whereas the butylcyclohexyl variant may require specialized cyclohexane-functionalized precursors, complicating synthesis.

Cytotoxic and Anticancer Activity

- Methoxyphenyl Derivatives: Compound 101 demonstrated nanomolar to low-micromolar cytotoxicity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines, attributed to electron-donating methoxy groups enhancing DNA intercalation .

Enzyme Inhibition

- Cholinesterase Inhibitors : N-Dodecyl derivatives (e.g., 3e, 3h) exhibited IC50 values of 1–10 µM against acetylcholinesterase (AChE), with the dodecyl chain enhancing binding to the enzyme’s peripheral anionic site . The butylcyclohexyl group’s bulkiness may reduce AChE affinity compared to linear alkyl chains.

Biological Activity

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H21N3O

- CAS Number : 2098086-72-5

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its biological activity.

Biological Activity Overview

The biological activities associated with oxadiazole derivatives are extensive. Research indicates that compounds within this class exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Many oxadiazoles demonstrate significant antibacterial and antifungal properties.

- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some compounds reduce inflammation in various biological models.

- Cholinesterase Inhibition : Oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| N-dodecyl derivative | 4–8 | Antimycobacterial |

This table illustrates the potential effectiveness of oxadiazole derivatives against resistant strains of bacteria.

Cholinesterase Inhibition

Inhibition studies using Ellman's method have shown that oxadiazole derivatives can effectively inhibit AChE and BChE:

| Compound | IC50 AChE (µM) | IC50 BChE (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Rivastigmine (control) | 12.8–99.2 | 53.1 |

These findings suggest that the compound may have therapeutic implications for neurodegenerative diseases by modulating cholinergic activity.

The mechanisms underlying the biological activities of oxadiazoles typically involve:

- Enzyme Inhibition : Compounds may interact with key enzymes involved in metabolic pathways.

- Membrane Disruption : Some oxadiazoles can integrate into bacterial membranes leading to cell lysis.

- Receptor Modulation : Certain derivatives may act as agonists or antagonists at specific receptors involved in signaling pathways.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

- Antitubercular Activity : A study demonstrated that specific oxadiazole derivatives exhibited potent activity against M. tuberculosis, with MIC values significantly lower than those for standard treatments.

- Anticancer Research : Research has indicated that certain oxadiazoles induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis of oxadiazole derivatives typically involves cyclization of hydrazides or thiosemicarbazides under reflux with dehydrating agents like POCl₃ or H₂SO₄. For example, similar compounds (e.g., 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives) were synthesized via condensation of substituted carboxylic acids with hydrazine, followed by cyclization .

- Optimization : Use factorial design (e.g., Taguchi or Box-Behnken) to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. Statistical methods minimize experimental runs while identifying critical variables .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

- Analytical Tools :

- IR spectroscopy : Identify NH₂ (3100–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1250–1300 cm⁻¹) stretches .

- NMR : Use ¹H and ¹³C spectra to confirm substituent positions (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, oxadiazole carbons at δ 155–165 ppm) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of the butylcyclohexyl group) .

Q. What safety protocols are critical during handling and waste disposal?

- Safety : Follow GBZ 2.1-2007 and EN 14042 guidelines for air quality monitoring. Use fume hoods and PPE due to potential respiratory irritancy .

- Waste Management : Segregate organic waste containing oxadiazole rings and collaborate with certified waste treatment companies to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Approach :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry, calculate HOMO-LUMO gaps, and assess charge distribution .

- Reaction path search : Apply ab initio methods (e.g., Gaussian) to simulate cyclization pathways and identify transition states .

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for thermal stability) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Study : If antimicrobial assays (e.g., MIC vs. disk diffusion) yield conflicting results:

- Reproducibility checks : Standardize inoculum size and incubation conditions .

- Statistical analysis : Use ANOVA or Bland-Altman plots to quantify inter-assay variability .

- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to verify target binding affinity discrepancies .

Q. How can reactor design improve scalability for derivatives of this compound?

- Engineering principles :

- Membrane separation : Optimize solvent recovery using nanofiltration membranes to reduce waste .

- Process control : Implement PID controllers for temperature and pressure regulation during exothermic cyclization .

- Simulation : Use Aspen Plus to model batch vs. continuous flow reactors, emphasizing residence time distribution (RTD) for yield optimization .

Methodological Challenges and Solutions

Q. Why might X-ray crystallography fail for this compound, and how can this be addressed?

- Challenges : Poor crystal growth due to flexible butylcyclohexyl substituents.

- Solutions :

- Co-crystallize with heavy atoms (e.g., iodine derivatives) to enhance diffraction .

- Use cryo-crystallography at 100 K to stabilize fragile crystals .

Q. How do solvent effects influence the tautomeric equilibrium of the oxadiazole ring?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.